

Application Notes and Protocols for the Bingel-Hirsch Reaction on C60 Fullerene

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the Bingel-Hirsch reaction, a robust and versatile method for the functionalization of C60 fullerene. This cyclopropanation reaction is a cornerstone of fullerene chemistry, enabling the synthesis of a wide array of derivatives with potential applications in materials science, photovoltaics, and medicinal chemistry. The protocol outlines the necessary reagents, equipment, step-by-step procedures for the synthesis of a C60 monoadduct, and methods for purification and characterization. Additionally, quantitative data on reaction yields under various conditions are summarized, and a visual representation of the experimental workflow is provided to facilitate clear understanding and execution of the protocol.

Introduction

The Bingel-Hirsch reaction, first reported by C. Bingel in 1993, is a cyclopropanation of **fullerenes** that proceeds via the addition of a di(alkoxycarbonyl)methylide to a[1][1] double bond of the fullerene core. The reaction is typically carried out by treating C60 with a diethyl bromomalonate in the presence of a base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or sodium hydride. A significant modification by Hirsch and coworkers involves the in situ generation of the corresponding iodo-malonate from a malonate, iodine (I2), and DBU, which has broadened the scope and applicability of the reaction.[2]



The key advantages of the Bingel-Hirsch reaction include its high regioselectivity for the electron-rich[1][1] junctions of the fullerene cage, mild reaction conditions, and relatively high yields.[2] The resulting methano**fullerenes** are stable and can be further modified, making this reaction a fundamental tool for the synthesis of complex fullerene derivatives, including monoand multi-adducts.[1][3][4]

Reaction Mechanism

The reaction proceeds in two main steps:

- Nucleophilic Addition: A base abstracts a proton from the α-carbon of diethyl bromomalonate, forming a carbanion. This carbanion then acts as a nucleophile and attacks one of the carbon atoms of a[1][1] double bond in the C60 fullerene.[2][5]
- Intramolecular Substitution: The resulting fulleride anion undergoes an intramolecular nucleophilic substitution, where the anionic center on the fullerene cage displaces the bromide ion, leading to the formation of a cyclopropane ring fused to the C60 skeleton.[2][5]

Experimental Protocol: Synthesis of Diethyl Methano[6]fullerene-61,61-dicarboxylate

This protocol describes the synthesis of a C60 monoadduct using the modified Hirsch procedure with in situ generation of the iodinated intermediate.

Materials and Reagents:

- C60 Fullerene (99.5% purity)
- Diethyl malonate
- 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
- Iodine (I2)
- Toluene (anhydrous)
- o-Dichlorobenzene (ODCB)



- Silica gel for column chromatography
- Hexane
- Carbon disulfide (CS₂)
- Chloroform

Equipment:

- Round-bottom flask
- · Magnetic stirrer and stir bar
- · Argon or nitrogen gas inlet
- Syringes
- Glass column for chromatography
- Rotary evaporator
- Standard laboratory glassware

Procedure:

- Reaction Setup: In a round-bottom flask, dissolve C60 (e.g., 72 mg, 0.1 mmol) in anhydrous toluene (e.g., 100 mL) or o-dichlorobenzene for better solubility.[6] Purge the flask with an inert gas (argon or nitrogen) and maintain a positive pressure throughout the reaction.
- Addition of Reagents: To the stirred solution, add diethyl malonate (e.g., 1.5 equivalents), followed by iodine (I₂, e.g., 1.5 equivalents).
- Initiation of Reaction: Slowly add a solution of DBU (e.g., 2.0 equivalents) in toluene to the reaction mixture at room temperature. The color of the solution will typically change from purple to a brownish-red.



- Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the
 reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid
 chromatography (HPLC). The reaction is generally complete within 1-2 hours.[4]
- Work-up: Once the reaction is complete, quench the reaction by adding a few drops of acetic acid. Remove the solvent under reduced pressure using a rotary evaporator.
- Purification: The crude product is purified by column chromatography on silica gel.[6]
 - Pack a column with silica gel in hexane.
 - Dissolve the crude product in a minimal amount of a suitable solvent (e.g., a mixture of carbon disulfide and hexane).
 - Load the solution onto the column.
 - Elute the column with a gradient of solvents. Typically, unreacted C60 is eluted first with hexane or a hexane/toluene mixture. The desired monoadduct can then be eluted with a more polar solvent system, such as a mixture of hexane and carbon disulfide or chloroform.
- Characterization: Collect the fractions containing the purified product and remove the solvent. The final product, diethyl methano[7]fullerene-61,61-dicarboxylate, can be characterized by various spectroscopic techniques, including ¹H NMR, ¹³C NMR, UV-Vis, and mass spectrometry (e.g., MALDI-TOF).[6]

Quantitative Data

The yield of the Bingel-Hirsch reaction can be influenced by several factors, including the choice of reagents, solvent, and the stoichiometry of the reactants. The following tables summarize reported yields for the synthesis of C60 monoadducts under different conditions.

Table 1: Comparison of Yields for C60 Monoadduct Synthesis



Malonate Derivative	Halogen Source	Base	Solvent	Yield (%)	Reference
Diethyl bromomalona te	-	DBU	Toluene	~41%	Bingel, 1993
Diethyl malonate	l ₂	DBU	Toluene	~40%	Hirsch et al.
Diethyl malonate	CBr4	DBU	o- Dichlorobenz ene	69%	[6]
Acetylaceton e	l ₂	DBU	Toluene	18%	[6]
α- Bromoacetyla cetone	-	Na ₂ CO ₃	DMSO	34%	[6]

Table 2: Molar Ratios for Hexakis-Adduct Synthesis

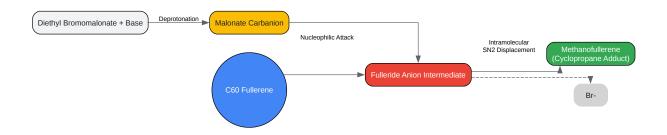
Reagent	Molar Ratio to C60
Malonate Ester	10
CBr ₄	100
DBU	10

This stoichiometry was reported for the synthesis of hexakis-adducts with a yield of approximately 96%.[1]

Visualizations

Diagram 1: Reaction Mechanism of the Bingel-Hirsch Reaction



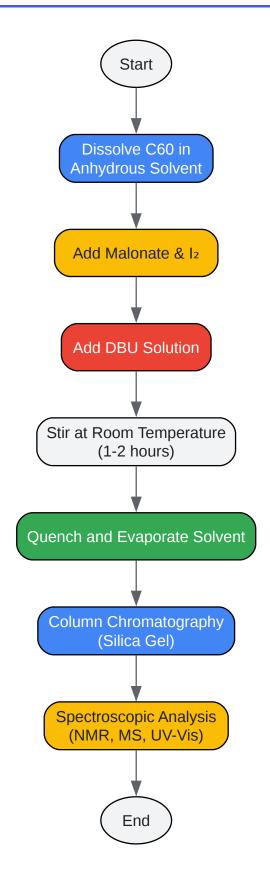


Click to download full resolution via product page

Caption: Mechanism of the Bingel-Hirsch cyclopropanation of C60.

Diagram 2: Experimental Workflow for C60 Monoadduct Synthesis





Click to download full resolution via product page

Caption: Step-by-step workflow for the Bingel-Hirsch reaction.



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. mdpi.com [mdpi.com]
- 2. Bingel Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 3. [PDF] Alternatively modified bingel reaction for efficient syntheses of C60 hexakis-adducts. | Semantic Scholar [semanticscholar.org]
- 4. Nucleophilic cyclopropanation of [60]fullerene by the addition—elimination mechanism -RSC Advances (RSC Publishing) DOI:10.1039/C9RA04036F [pubs.rsc.org]
- 5. scispace.com [scispace.com]
- 6. Synthesis and characterization of C60 and C70 acetylace-tone monoadducts and study of their photochemical properties for potential application in solar cells [scielo.org.co]
- 7. redalyc.org [redalyc.org]
- To cite this document: BenchChem. [Application Notes and Protocols for the Bingel-Hirsch Reaction on C60 Fullerene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b074262#protocol-for-bingel-hirsch-reaction-on-c60-fullerene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com